molecular formula C17H16FN5OS B5648543 2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B5648543
M. Wt: 357.4 g/mol
InChI Key: IAOBMSOZMZFITK-UHFFFAOYSA-N
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Description

2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound featuring a tetrazole ring, a sulfanyl group, and a fluorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the tetrazole ring.

    Formation of the Acetamide Moiety: The final step involves the acylation of the tetrazole-thiol intermediate with 4-fluoroaniline to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups on the tetrazole ring can be reduced to amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, influencing enzymatic activities. The fluorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The sulfanyl group can form disulfide bonds, altering the redox state of cellular environments.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Flubendiamide: A compound with a similar acetamide structure but different substituents.

Uniqueness

2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5OS/c1-11-3-8-15(9-12(11)2)23-17(20-21-22-23)25-10-16(24)19-14-6-4-13(18)5-7-14/h3-9H,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOBMSOZMZFITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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